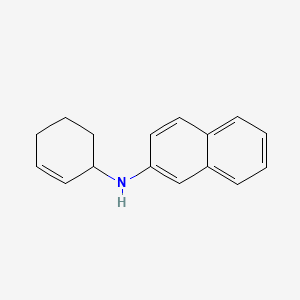
N-(cyclohex-2-en-1-yl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohex-2-en-1-ylnaphthalene-2-amine: is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol This compound is characterized by a naphthalene ring substituted with a cyclohex-2-en-1-yl group and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohex-2-en-1-ylnaphthalene-2-amine typically involves the following steps:
Formation of Cyclohex-2-en-1-yl Intermediate: This step involves the preparation of cyclohex-2-en-1-yl bromide from cyclohexene through bromination.
Nucleophilic Substitution: The cyclohex-2-en-1-yl bromide is then reacted with naphthalene-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of N-Cyclohex-2-en-1-ylnaphthalene-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of cyclohexene to produce cyclohex-2-en-1-yl bromide.
Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohex-2-en-1-ylnaphthalene-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohex-2-en-1-ylamine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-Cyclohex-2-en-1-ylnaphthalene-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohex-2-en-1-ylnaphthalene-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-Cyclohex-2-en-1-ylnaphthalene-2-amine can be compared with other similar compounds such as:
N-Cyclohexyl-2-naphthylamine: Similar structure but lacks the double bond in the cyclohexyl group.
N-Cyclohex-2-en-1-ylbenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
Structural Features: The presence of both a naphthalene ring and a cyclohex-2-en-1-yl group imparts unique chemical properties.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for synthetic applications.
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylnaphthalen-2-amine |
InChI |
InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h2,4-8,10-12,15,17H,1,3,9H2 |
InChI Key |
HESHEGBKGUIPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
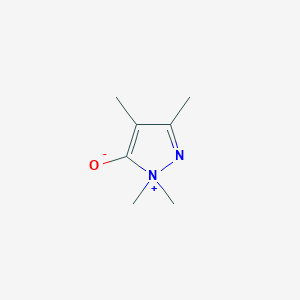
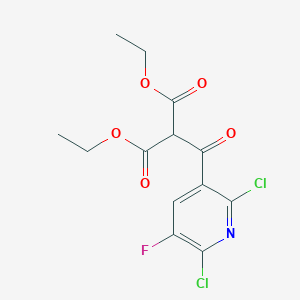

![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
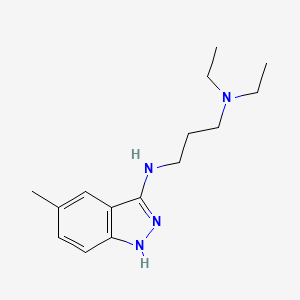
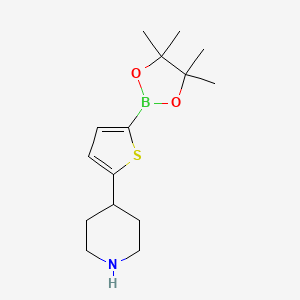
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
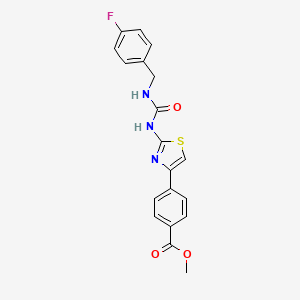
methanone](/img/structure/B14132518.png)
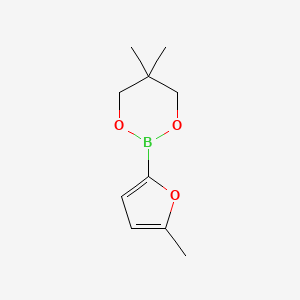
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
